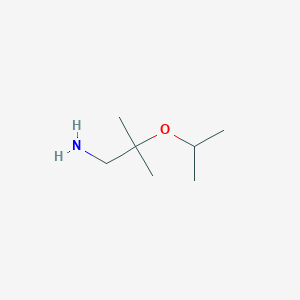![molecular formula C10H6INOS2 B1661431 (5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 90946-99-9](/img/structure/B1661431.png)
(5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-iodobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbon-iodine bond can be reduced to form the corresponding benzyl derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5Z)-5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- **(5Z)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin
Eigenschaften
CAS-Nummer |
90946-99-9 |
|---|---|
Molekularformel |
C10H6INOS2 |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
(5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H6INOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- |
InChI-Schlüssel |
QILWDFJPHOOANR-YVMONPNESA-N |
SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)I |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)I |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)I |
Key on ui other cas no. |
90946-99-9 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-furylmethyl)acetamide](/img/structure/B1661354.png)
![ethyl 4-({[2,4-dioxo-3-(4-{2-oxo-2-[(2-phenylethyl)amino]ethyl}phenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B1661355.png)


![(8R)-8-benzyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1661363.png)
![2-{[(Butan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B1661364.png)

![Carbamic acid, [(2-chlorophenyl)sulfonyl]-, ethyl ester](/img/structure/B1661367.png)



